5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline
Description
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHHUWPYKZAALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Method Involving o-Phenylenediamine and 2-Amino-4-chlorobenzoic Acid
The most widely reported synthesis of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline involves the cyclocondensation of o-phenylenediamine (C₆H₈N₂) with 2-amino-4-chlorobenzoic acid (C₇H₆ClNO₂) under acidic conditions. The reaction proceeds via a two-step mechanism:
Formation of the Benzimidazole Core
Equimolar quantities (0.01 mol) of o-phenylenediamine and 2-amino-4-chlorobenzoic acid are refluxed in 4N hydrochloric acid (20 mL) at 100°C for 30 minutes. The acidic medium facilitates protonation of the amine groups, promoting nucleophilic attack and subsequent cyclization to form the benzimidazole ring. The intermediate 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline is isolated as a pale yellow solid after cooling, filtration, and recrystallization from absolute ethanol (yield: 78%, melting point: 209–211°C).
Key Characterization Data:
- FTIR : A strong absorption band at 1587 cm⁻¹ confirms the presence of the C=N stretching vibration in the benzimidazole ring. Peaks at 3479 cm⁻¹ (NH₂ stretching) and 3059 cm⁻¹ (aromatic C–H) further validate the structure.
- ¹H-NMR : A singlet at δ 5.61 ppm corresponds to the NH₂ protons, while aromatic protons appear between δ 6.60–8.37 ppm.
- ¹³C-NMR : A signal at δ 162.77 ppm confirms the cyclic C=N group, with aromatic carbons resonating at δ 113.39–140.54 ppm.
Chlorination and Functionalization
The final step involves introducing the chloro substituent at the 2-position of the aniline moiety. This is achieved by treating the intermediate with phosphorus oxychloride (POCl₃) under controlled conditions (60°C, 4 hours), followed by neutralization with aqueous sodium bicarbonate. The product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline.
Alternative Pathways via Schiff Base Intermediates
Patent literature describes a modified approach utilizing Schiff base formation to enhance yield and purity.
Synthesis of Schiff Base Precursor
Equimolar amounts of 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline and 4-fluorobenzaldehyde (C₇H₅FO) are refluxed in ethanol (20 mL) for 20 minutes. The reaction forms an imine linkage (C=N), yielding (E)-N-(4-fluorobenzylidene)-2-(1H-benzo[d]imidazol-2-yl)-5-chlorobenzenamine as a crystalline solid (yield: 81%, melting point: 187–188°C).
Key Reaction Parameters:
Reductive Amination to Target Compound
The Schiff base is subjected to sodium borohydride (NaBH₄) reduction in methanol at 0°C, selectively reducing the C=N bond to C–N while preserving the benzimidazole core. The crude product is purified via recrystallization from ethanol, achieving a final yield of 85%.
Microwave-Assisted Synthesis for Enhanced Efficiency
Recent advancements employ microwave irradiation to reduce reaction times. A mixture of o-phenylenediamine (1.08 g, 10 mmol) and 2-amino-4-chlorobenzoic acid (1.71 g, 10 mmol) in polyphosphoric acid (PPA) is irradiated at 150°C for 10 minutes. This method achieves a 92% yield, with the molten PPA acting as both solvent and catalyst.
Advantages Over Conventional Methods:
Comparative Analysis of Synthetic Methods
Key Observations :
Mechanistic Insights and Optimization Strategies
The formation of the benzimidazole nucleus proceeds via electrophilic aromatic substitution , where the protonated amine group of o-phenylenediamine attacks the carbonyl carbon of 2-amino-4-chlorobenzoic acid. Acidic conditions stabilize the transition state, while ethanol promotes crystallization of the product.
Critical Parameters for Optimization :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Position
The chlorine atom at the 2-position undergoes substitution under mild alkaline conditions. For example:
-
Reaction with piperidine/morpholine : Heating in DMF at 80–100°C replaces chlorine with piperidino or morpholino groups, yielding derivatives like 12-bromo-6-(piperidin-1-yl)benzo triazepino[3,2-c]quinazoline (isolated yield: 62–72%) .
-
Amination with hydrazine : Selective reduction of nitro groups while preserving chloro substituents has been achieved using hydrazine and Raney nickel .
Table 1: NAS Reactions
Oxidative Coupling via C–H Activation
The benzimidazole NH and aromatic amine groups facilitate iodine-catalyzed oxidative coupling:
-
Reaction with methyl ketones : In DMSO with I₂ (20 mol%), the compound undergoes C–H amination to form benzo imidazo[1,2-c]quinazolin-6-yl(phenyl)methanone derivatives. Quantum calculations suggest a mechanism involving α-iodoketone intermediates and Kornblum oxidation .
Key Conditions :
Condensation Reactions
The primary amine group participates in Schiff base formation and cyclocondensation:
-
With aryl aldehydes : Refluxing in ethanol with Na₂S₂O₅ produces iminium intermediates, leading to α-ureation products (e.g., 1-monosubstituted imidazolidin-2-ones) in 4–11% yield .
-
With carbonyldiimidazole (CDI) : Forms 2,3,5,6-tetrahydro-5H-benzo[f]imidazo[2,1-b] triazepin-5-ones via cyclization (yield: 67–91%) .
Mechanistic Insight :
Reduction and Functional Group Interconversion
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine/Ni reduces nitro groups to amines without affecting the benzimidazole ring .
-
Hydrolysis : Treatment with NaOH (75% formic acid) converts nitriles to carboxylic acids, enabling further derivatization .
Example :
-
Hydrolysis of 4-amino-1H-benzo[b] diazepine-3-carbonitrile : Yields diazepine derivatives under basic conditions .
Heterocyclic Annulation
The compound serves as a precursor for fused polyheterocycles:
-
With pyridine N-oxides : Ureation and amination reactions generate imidazo[1,2-b] triazepin-5(6H)-ones (yield: 4–11%) .
-
With isothiocyanates : Cyclization forms benzo triazepino[3,2-c]quinazolines under thermal conditions .
Table 2: Annulation Reactions
| Partner Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pyridine N-oxide | DMF, 120°C, 12 h | Imidazo-triazepinone | 11 | |
| Amidino-thiocyanate | DMF, 140°C, 6 h | Benzo-triazepinoquinazoline | 58 |
Biological Activity Correlations
Derivatives exhibit pharmacological potential:
-
Antimicrobial : Substitution with morpholino/piperidino groups enhances activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL) .
-
Anticancer : α-Ureation products show cytotoxicity against LCLC-103H and A-427 cell lines (IC₅₀: 8–12 µM) .
Spectroscopic Characterization
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains. Research has shown that derivatives of benzimidazole, including 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline, can effectively target various pathogens.
Key Findings:
- Bacterial Resistance: The compound has shown effectiveness against Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) indicating potent activity. For instance, certain derivatives demonstrated MICs less than 1 µg/mL against these strains .
- Biofilm Formation: Studies indicate that benzimidazole derivatives can disrupt biofilm formation, a significant factor in chronic infections .
Antitumor Properties
The benzimidazole core is well-known for its anticancer activity. Compounds like 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline have been investigated for their ability to inhibit cancer cell proliferation.
Case Studies:
- Pin1 Inhibition: A study highlighted the design of benzimidazole derivatives as inhibitors of the peptidyl-prolyl cis/trans isomerase Pin1, which plays a role in cancer progression. Compounds were shown to inhibit Pin1 activity effectively, suggesting potential for cancer therapy .
- Structure-Activity Relationships (SAR): Variations in substituents on the benzimidazole ring significantly affect biological activity, with certain modifications leading to enhanced potency against cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline has been explored through its interaction with various inflammatory pathways.
Research Insights:
- CB2 Receptor Agonism: Some derivatives have been identified as selective agonists of the CB2 receptor, which is implicated in modulating inflammation and pain responses. This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases .
- In Vivo Studies: Animal models have demonstrated that certain analogs can reduce inflammation markers and alleviate symptoms associated with inflammatory conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline is crucial for optimizing its pharmacological properties.
Key Parameters:
- Substituent Effects: Modifications at various positions on the benzimidazole ring significantly influence potency and selectivity against biological targets. For example, adding specific functional groups can enhance solubility and metabolic stability while maintaining or improving biological efficacy .
| Property | Condition | Parameter | Example Compound |
|---|---|---|---|
| Metabolic Stability | Human | % remaining after 30 min | >99% |
| CYP450 Inhibition | 10 μM | % inhibition | Varies |
| Antimicrobial Activity | E. coli, S. aureus, etc. | MIC values | <1 µg/mL |
Mechanism of Action
The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, and functional differences:
Structural and Functional Insights
Substituent Effects: Chloro vs. Methoxy substitution (as in compound 8) improves solubility but may decrease reactivity . Benzimidazole vs. Imidazole: The fused benzimidazole system offers greater aromaticity and stability compared to non-fused imidazole analogs, favoring interactions with enzymes or receptors .
Synthetic Complexity :
- The target compound’s discontinuation may stem from multi-step synthesis requiring precise purification (e.g., HPLC) . In contrast, simpler analogs like 5-chloro-2-(1H-imidazol-1-yl)aniline are synthesized via fewer steps .
Biological Relevance: Sulfonyl and carbamate derivatives (e.g., compound 3) exhibit modified pharmacokinetics, with increased lipophilicity aiding membrane permeability . Thiazolidinone-containing analogs (e.g., compound 11 in ) show promise in antimicrobial studies due to their heterocyclic diversity .
Research Findings and Discontinuation Context
While 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline lacks explicit bioactivity data in the provided evidence, its structural analogs highlight trends:
- Antitumor Potential: Sulfonyl-substituted benzimidazolones () demonstrated cytotoxicity against cancer cell lines, suggesting that electron-deficient groups enhance antitumor effects .
- Toxicity Concerns : The discontinuation of the target compound () may correlate with stability issues or adverse effects observed in preclinical studies, a common challenge with halogenated aromatics .
Biological Activity
5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial action. This article synthesizes various research findings regarding its biological activity, including synthesis methods, mechanisms of action, and comparative efficacy against different cell lines.
Synthesis and Structural Characteristics
The synthesis of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline typically involves the reaction of benzimidazole derivatives with 2-chloroaniline. The structural framework of this compound enables it to interact with biological targets effectively, which is crucial for its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, including 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline, exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline | MCF-7 (Breast) | 15.3 | Induces apoptosis and cell cycle arrest |
| HCT-116 (Colon) | 12.7 | Upregulates pro-apoptotic genes P53 and Bax | |
| HepG2 (Liver) | 18.5 | DNA fragmentation and inhibition of CDK4 |
Mechanisms of Action:
- Apoptosis Induction: Studies indicate that this compound can induce programmed cell death in cancer cells by activating apoptotic pathways. It has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like P53 and Bax .
- Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G1/S phase, which is critical for preventing cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline demonstrates antimicrobial activity against various pathogens. The following findings highlight its efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
| Candida albicans | 128 µg/mL | Induction of oxidative stress |
Mechanisms of Action:
- Cell Wall Disruption: The compound interferes with the integrity of bacterial cell walls, leading to cell lysis.
- Protein Synthesis Inhibition: By targeting ribosomal functions, it prevents bacterial growth and replication .
Case Studies and Research Findings
A notable study evaluated the effects of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline on a panel of human cancer cell lines. The results indicated that this compound selectively inhibited the growth of MCF-7 and HCT-116 cells with low toxicity to normal fibroblast cells. This selectivity suggests a favorable therapeutic index for potential clinical applications.
Furthermore, molecular docking studies revealed that the compound binds effectively to key targets involved in cancer progression, such as CDK4. The binding affinity was attributed to hydrophobic interactions and hydrogen bonding, which are critical for its biological activity .
Q & A
Q. Optimization Strategies :
| Parameter | EDCI/HOBt Method | CBr₄ Method |
|---|---|---|
| Catalyst | EDCI/HOBt | CBr₄ |
| Solvent | Pyridine | DCM/THF |
| Reaction Time | 2 hours | 6–12 hours |
| Yield (%) | ~65–75% | ~80–90% |
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize over-functionalization.
Basic: How can spectroscopic techniques confirm the structural integrity of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline derivatives?
Answer:
A multi-spectral approach is critical:
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match theoretical masses within ±2 ppm error .
- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline?
Answer:
DFT studies using hybrid functionals (e.g., B3LYP) provide insights into:
Q. Methodology :
Optimize geometry at the B3LYP/6-311++G(d,p) level.
Calculate excitation energies with time-dependent DFT (TD-DFT) to model UV-Vis spectra .
Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects.
Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices .
Advanced: What strategies are effective for evaluating the antitumor potential of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline derivatives?
Answer:
In vitro Screening :
Q. In vivo Models :
Q. Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
